molecular formula C23H34O2 B8218025 (3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate

(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate

Cat. No.: B8218025
M. Wt: 342.5 g/mol
InChI Key: TYZQYJJHKVTJMQ-LIDHPOFJSA-N
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Description

This compound belongs to the cyclopenta[a]phenanthrene steroid family, characterized by a rigid tetracyclic core with defined stereochemistry. Key structural features include:

  • Core Structure: A cyclopenta[a]phenanthrene backbone with a saturated tetradecahydro configuration, ensuring rigidity and planar geometry .
  • Stereochemistry: The 3R,8S,10S,13S,14S configuration ensures spatial orientation critical for receptor interactions, while the Z-configuration of the 17-ethylidene group introduces a planar double bond that may influence binding affinity .
  • Functional Groups:
    • C3-Acetate: Enhances lipophilicity and metabolic stability compared to hydroxylated analogues .
    • C17-Ethylidene: A conjugated alkene that may modulate electronic properties and steric bulk .

Properties

IUPAC Name

[(3R,8S,10S,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O2/c1-5-16-7-9-20-19-8-6-17-14-18(25-15(2)24)10-12-23(17,4)21(19)11-13-22(16,20)3/h5,11,17-20H,6-10,12-14H2,1-4H3/b16-5-/t17?,18-,19+,20+,22-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZQYJJHKVTJMQ-LIDHPOFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CCC2C1(CC=C3C2CCC4C3(CCC(C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4[C@@]3(CC[C@H](C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate (CAS Number: 83-48-7) belongs to a class of compounds exhibiting significant biological activities. This article aims to provide a comprehensive overview of its biological properties based on diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H48OC_{29}H_{48}O, with a molecular weight of 412.69 g/mol. The structure features a tetradecahydrophenanthrene skeleton which is crucial for its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar tetradecahydrophenanthrene structures exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
  • Neuroprotective Effects :
    • The compound has been investigated for its potential neuroprotective properties. It is suggested that it may modulate glutamatergic neurotransmitter systems and protect against ischemic damage in the central nervous system. This makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Anti-inflammatory Properties :
    • There is evidence that this compound can inhibit the NLRP3 inflammasome pathway implicated in various inflammatory diseases. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Neuroprotection : A study demonstrated that derivatives of tetradecahydrophenanthrene could reduce neuronal cell death in models of oxidative stress and excitotoxicity. The mechanism was linked to the modulation of autophagy and inhibition of pro-inflammatory cytokines .
  • Antimicrobial Screening : In vitro assays showed that similar compounds inhibited the growth of Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the tetradecahydrophenanthrene core could enhance antimicrobial efficacy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
NeuroprotectiveProtects against neuronal damage in models of neurodegeneration
Anti-inflammatoryInhibits NLRP3 inflammasome activation

Table 2: Related Compounds and Their Activities

Compound NameCAS NumberBiological Activity
(3R)-17-Ethylidene-10-methyl516-72-3Antimicrobial and anti-inflammatory
Deoxycorticosterone acetateB1724Neuroprotective effects in CNS disorders
StigmasterolNot availableAntioxidant properties

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural similarities to steroidal compounds. Its application areas include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of multiple functional groups allows for interaction with biological targets involved in cancer progression .
  • Hormonal Activity : Given its steroid-like structure, there is potential for use in hormone replacement therapies or as a precursor for synthesizing steroid hormones .

Material Science

The unique structural properties of this compound enable its use in material science:

  • Polymer Chemistry : The compound can serve as a monomer in polymerization reactions to create new materials with specific mechanical and thermal properties. Its ability to form stable bonds makes it a candidate for high-performance polymers .
  • Nanotechnology : Research indicates potential applications in nanotechnology where this compound may be utilized in the fabrication of nanoscale devices due to its unique electronic properties .

Case Studies

Recent case studies highlight the effectiveness and versatility of (3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate:

  • Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival .
  • Polymer Development : Another research project focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength. The resulting materials showed improved performance compared to traditional polymers .

Comparison with Similar Compounds

Substituent Variations at Position 3

The C3 substituent significantly impacts physicochemical properties and bioactivity:

Compound Name C3 Substituent Molecular Weight Key Properties/Implications Reference
Target Compound Acetate 372.50* Increased lipophilicity; metabolic stability
Allopregnanolone Hydroxyl 318.48 Neurosteroid activity; rapid metabolism
(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-...-3-yl acetate Acetate 428.69 Extended alkyl chain enhances membrane affinity
(3R,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-...-3-yl acetate Acetate 391.55 Pyridinyl group introduces hydrogen bonding

*Calculated based on molecular formula C23H32O4 from .

Key Observations :

  • Acetate derivatives generally exhibit higher molecular weights and enhanced lipophilicity compared to hydroxylated analogues like allopregnanolone .
  • The introduction of heteroatoms (e.g., pyridinyl in ) or extended alkyl chains (e.g., ) can alter solubility and target selectivity.

Modifications at Position 17

The C17 position is critical for steric and electronic interactions:

Compound Name C17 Substituent Configuration Implications Reference
Target Compound Ethylidene (Z) Z Planar geometry; potential conjugation effects
(3E,5S,10S,13S,14S,17Z)-17-ethylidene-...-3-one O-(4-fluorobenzoyl) oxime 4-Fluorobenzoyl oxime E/Z Electron-withdrawing group enhances stability
Allopregnanolone Ethenone - Ketone group facilitates hydrogen bonding
(8S,9S,10R,11R,13S,14S,17S)-17-Acetyl-...-11-yl acetate Acetyl - Increased steric bulk; potential for prodrugs

Key Observations :

  • The Z-configuration of the ethylidene group in the target compound may enhance rigidity compared to E-isomers .
  • Electron-withdrawing groups (e.g., fluorobenzoyl oxime in ) or acetyl substituents (e.g., ) can stabilize the molecule or act as prodrug precursors.

Stereochemical Variations

Stereochemistry at positions 8, 9, 10, and 13 dictates spatial orientation and biological activity:

Compound Name Key Stereochemical Features Impact on Activity Reference
Target Compound 3R,8S,10S,13S,14S Optimal receptor binding
(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-...-3-yl acetate 8R configuration Altered spatial orientation; reduced affinity
(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-...-3-yl acetate 13R configuration Enhanced hydrophobic interactions

Key Observations :

  • The 8S and 13S configurations in the target compound are conserved in bioactive steroids, suggesting their importance in maintaining structural integrity .
  • Inversion at position 8 (e.g., 8R in ) or 13 (e.g., 13R in ) can drastically alter receptor compatibility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a multi-step process. For example, a precursor (e.g., oxime derivative) is dissolved in benzene, followed by the addition of triethylamine and methacryloyl chloride under controlled stirring at room temperature. Reaction optimization involves adjusting stoichiometry (e.g., 1.2 mmol oxime with 1.5 mmol reagent), solvent choice, and purification via extraction with ethyl acetate and drying over anhydrous Na₂SO₄ .
  • Key Data :

ParameterCondition
SolventBenzene
Reagent Ratio (Oxime:Cl)1:1.25
PurificationEthyl acetate extraction

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology : Use ¹H/¹³C NMR to assign stereochemistry and functional groups (e.g., acetyl, ethylidene moieties). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed m/z 457.3290 vs. calculated 457.3294 for C₂₇H₄₆NaO₄) . X-ray crystallography (Table 1 in ) provides absolute configuration via crystallographic data (space group, unit cell parameters).

Q. What safety protocols are essential during handling?

  • Guidelines :

  • Avoid ignition sources and store at room temperature in sealed containers .
  • Use PPE (gloves, goggles) and ensure ventilation due to potential respiratory irritation .
  • Quench reactions with water to mitigate exothermic hazards .

Advanced Research Questions

Q. How can conflicting spectral data between synthetic batches be resolved?

  • Methodology :

Cross-validate using X-ray crystallography to resolve stereochemical ambiguities (e.g., ethylidene vs. ethynyl substituents) .

Employ HPLC-MS to assess purity and identify byproducts.

Replicate synthesis under strictly anhydrous conditions to rule out hydrolysis artifacts .

Q. What strategies are effective for crystallographic analysis of this compound?

  • Methodology :

  • Grow single crystals via slow evaporation in benzene/ethyl acetate mixtures .
  • Collect diffraction data (e.g., Cu-Kα radiation, 100 K) and refine using software like SHELXL. Key parameters include:
ParameterValue
Space GroupP2₁2₁2₁
R Factor0.060
Data:Parameter Ratio10.7:1

Q. How can the compound’s bioactivity against bacterial spores be systematically evaluated?

  • Methodology :

  • Design a microdilution assay to determine minimum inhibitory concentrations (MICs) against Clostridium difficile .
  • Compare activity to bile acid analogues by modifying the acetyl or ethylidene groups.
  • Use NMR-based binding studies to identify interactions with spore coat proteins.

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or stability profiles?

  • Approach :

  • Verify purity via DSC (Differential Scanning Calorimetry) and compare with literature (e.g., NIST data ).
  • Replicate stability tests under varying humidity/temperature conditions to identify decomposition thresholds .

Experimental Design Considerations

Q. What synthetic modifications enhance solubility for in vitro assays?

  • Strategy :

  • Introduce polar groups (e.g., hydroxyl, sulfate) at the C-17 position, as seen in sodium salt derivatives .
  • Use co-solvents (DMSO:PBS mixtures) while ensuring structural integrity via circular dichroism (CD) spectroscopy.

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